molecular formula C10H9NO2 B189883 6-Methoxyquinolin-4-OL CAS No. 13788-72-2

6-Methoxyquinolin-4-OL

Cat. No. B189883
CAS RN: 13788-72-2
M. Wt: 175.18 g/mol
InChI Key: RVTLXJLNIDCHKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is limited information available on the synthesis of “6-Methoxyquinolin-4-OL”. A related compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex”, was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 362.0±22.0 °C at 760 mmHg, and a melting point of 242-243°C .

Scientific Research Applications

Fluorescence Properties

6-Methoxyquinolin-4-OL exhibits significant fluorescence characteristics. A study explored the absorption and fluorescence spectra of 6-methoxyquinoline, finding that it is a stronger base in the lowest excited singlet state, reflected by the pH dependence of its fluorescence. This property has implications for calculating rates and equilibria of proton exchange in the excited state (Schulman et al., 1974).

Metabolism Studies

This compound has been used in metabolism studies. One research focused on Primaquine, a derivative used for malaria treatment, and its metabolism by microorganisms. This involved evaluating 77 microorganisms for their ability to metabolize Primaquine, leading to the identification of specific metabolites (Clark, Huford, & McChesney, 1981).

Chemosensor Development

Researchers have developed a chemosensor using this compound for detecting cadmium ions. This compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, shows a large increase in fluorescence in the presence of Cd2+ ions, suggesting its potential use in monitoring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antitumor Agents

This compound derivatives have been explored for their potential as antitumor agents. A study on 2-phenylquinolin-4-ones (2-PQs) led to the development of an anticancer drug candidate. These compounds exhibited significant inhibitory activity against various tumor cell lines, with one analogue being notably potent in inhibiting cancer cell lines in a National Cancer Institute evaluation (Chou et al., 2010).

Excited State Solvation Dynamics

The excited state solvation dynamics of 6-methoxyquinoline have been studied. This research investigated steady state and transient aspects, finding that 6MQ undergoes a large change of dipole moment on excitation. The results indicate a more polar excited state, which is crucial for understanding the photophysical properties of this compound (Pant, Tripathi, & Pant, 1991).

Fluorescent Probes

A novel fluorescent Zn2+ probe based on 6-methoxyquinolin was synthesized. It exhibited strong fluorescence responses and high selectivity to Zn2+ over other metal ions, making it a cost-effective yet high-quality option for Zn2+ detection (Zhao et al., 2011).

Safety and Hazards

The safety data sheet for “6-Methoxyquinolin-4-OL” suggests that it should be handled in a well-ventilated place with suitable protective clothing. It should be avoided from contact with skin and eyes, and formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the context of its role as a precursor in the synthesis of other compounds . The nature of these interactions is largely dependent on the specific synthesis process and the resulting compound.

Cellular Effects

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its cellular effects would be largely dependent on the properties of the resulting compound .

Molecular Mechanism

It is known to participate in the synthesis of various compounds, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and influence gene expression as part of these processes .

Temporal Effects in Laboratory Settings

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its effects may change over time depending on the stability, degradation, and long-term effects of the resulting compound .

Dosage Effects in Animal Models

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its effects would vary depending on the dosage and the properties of the resulting compound .

Metabolic Pathways

Given its role as a precursor in the synthesis of various compounds, it can be inferred that it may interact with various enzymes and cofactors and influence metabolic flux or metabolite levels as part of these processes .

Transport and Distribution

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its transport and distribution would be influenced by the properties of the resulting compound .

Subcellular Localization

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its localization and activity may be influenced by any targeting signals or post-translational modifications associated with the resulting compound .

properties

IUPAC Name

6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLXJLNIDCHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929917
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13788-72-2, 23432-39-5
Record name 13788-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23432-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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